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This guide provides a comprehensive comparison of the phenotype of Urotensin II receptor

(UTS2R) knockout mice with their wild-type counterparts. Urotensin II (U-II) is a potent

vasoactive peptide, and its receptor, UTS2R (also known as GPR14), is implicated in a range

of physiological and pathological processes.[1][2] Understanding the phenotype of mice lacking

this receptor is crucial for elucidating its function and for the development of therapeutic agents

targeting the U-II system. This guide summarizes key experimental findings, presents

quantitative data in a clear, tabular format, details experimental protocols, and provides visual

diagrams of relevant signaling pathways and workflows.

Cardiovascular Phenotype
The initial discovery of U-II as one of the most potent endogenous vasoconstrictors spurred

significant interest in its cardiovascular role.[1] However, studies on UTS2R knockout mice

have revealed a complex and sometimes contradictory picture of its importance in maintaining

cardiovascular homeostasis under basal conditions.

Basal Hemodynamics
In several studies, UTS2R knockout mice on a wild-type background did not exhibit significant

alterations in basal cardiovascular parameters compared to their wild-type littermates. This

suggests that the U-II/UTS2R system may not be essential for the maintenance of blood

pressure and cardiac function under normal physiological conditions in mice.[3][4][5]
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Table 1: Basal Hemodynamic Parameters in UTS2R Knockout Mice vs. Wild-Type Mice

Parameter Genotype Value Significance Reference

Mean Arterial

Pressure

(mmHg)

Wild-Type 108 ± 5 NS [3]

UTS2R KO 105 ± 4 NS [3]

Heart Rate (bpm) Wild-Type 550 ± 20 NS [3]

UTS2R KO 540 ± 15 NS [3]

Cardiac Output

(mL/min)
Wild-Type 15.2 ± 1.1 NS [3]

UTS2R KO 14.8 ± 0.9 NS [3]

Ejection Fraction

(%)
Wild-Type 65 ± 3 NS [3]

UTS2R KO 63 ± 4 NS [3]

NS: Not Significant

Vascular Reactivity
A key finding in UTS2R knockout mice is the selective loss of vascular contractile response to

U-II. Aortae isolated from UTS2R knockout mice do not contract in response to human U-II,

confirming that UTS2R is the primary receptor mediating this effect.[5] However, the contractile

response to other vasoconstrictors, such as phenylephrine and endothelin-1, remains intact,

indicating no generalized defect in vascular smooth muscle function.[5]

Atherosclerosis
The role of the U-II system in atherosclerosis is more pronounced. In a mouse model of

atherosclerosis (ApoE knockout background), the additional deletion of the UTS2R gene

(double knockout, DKO) led to a significant increase in atherosclerotic plaque formation when

fed a high-fat diet.[6] This was associated with enhanced hyperlipidemia.[6]
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Table 2: Atherosclerosis in UTS2R/ApoE Double Knockout Mice

Parameter Genotype Value
Significance
vs. ApoE KO

Reference

Aortic Lesion

Area (%)
ApoE KO 12.5 ± 1.5 - [6]

UTS2R/ApoE

DKO
18.2 ± 2.1 P < 0.05 [6]

Metabolic Phenotype
The U-II/UTS2R system has emerged as a significant player in metabolic regulation. Studies

using UTS2R knockout mice have revealed its involvement in glucose homeostasis, lipid

metabolism, and the development of metabolic syndrome-like features.

Glucose Metabolism
In a model of streptozotocin (STZ)-induced diabetes, UTS2R knockout mice exhibited

attenuated hyperglycemia and reduced levels of HbA1c compared to wild-type diabetic mice.[7]

[8] This suggests a role for UTS2R in the pathophysiology of diabetes. However, under basal

conditions, serum glucose levels in UTS2R knockout mice were reported to be similar to wild-

type mice.[9]

Table 3: Metabolic Parameters in a Model of STZ-Induced Diabetes

Parameter
Genotype
(STZ-treated)

Value
Significance
vs. WT STZ

Reference

Blood Glucose

(mg/dL)
Wild-Type 450 ± 30 - [7]

UTS2R KO 320 ± 25 P < 0.05 [7]

HbA1c (%) Wild-Type 9.8 ± 0.7 - [7]

UTS2R KO 7.5 ± 0.5 P < 0.05 [7]
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Lipid Metabolism and Obesity
UTS2R knockout mice, particularly when crossed with an ApoE knockout background and fed a

high-fat diet, exhibit a more severe hyperlipidemic phenotype with elevated serum total

cholesterol and triglycerides compared to ApoE knockout mice alone.[6] Interestingly, despite

the increased hyperlipidemia, these double knockout mice showed decreased hepatic steatosis

(fatty liver).[6]

Table 4: Serum Lipid Profile in UTS2R/ApoE Double Knockout Mice on a High-Fat Diet

Parameter Genotype Value (mg/dL)
Significance
vs. ApoE KO

Reference

Total Cholesterol ApoE KO 1250 ± 150 - [6]

UTS2R/ApoE

DKO
1800 ± 200 P < 0.001 [6]

Triglycerides ApoE KO 250 ± 30 - [6]

UTS2R/ApoE

DKO
400 ± 40 P < 0.001 [6]

Neurological and Behavioral Phenotype
The expression of UTS2R in the central nervous system suggests its involvement in

neurological and behavioral processes.[8] However, the behavioral phenotype of UTS2R

knockout mice has been less extensively characterized compared to the cardiovascular and

metabolic aspects.

One study investigating the role of UTS2R in the aftermath of subarachnoid hemorrhage (SAH)

in male mice found that UTS2R knockout mice did not show altered learning or long-term

memory after the SAH event.[10] In contrast, another study involving central administration of

U-II in wild-type mice suggested that U-II can induce anxiogenic- and depressant-like effects.[8]

[11] These findings hint at a potential role for the U-II/UTS2R system in mood and anxiety, but

further studies specifically characterizing the behavior of UTS2R knockout mice are needed for

a conclusive understanding.
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Experimental Protocols
Cardiovascular Phenotyping
Blood Pressure Measurement (Non-invasive Tail-Cuff Method)

Acclimatization: Mice are acclimatized to the restraining device and tail-cuff inflation for

several days prior to the measurement to minimize stress-induced variations.[10]

Procedure: Conscious mice are placed in a restrainer on a heated platform to maintain body

temperature. A tail-cuff with a volume pressure recording (VPR) sensor is placed on the tail.

[10]

Data Acquisition: The cuff is automatically inflated and deflated multiple times, and the VPR

sensor detects blood volume changes to determine systolic and diastolic blood pressure.[10]

Analysis: The average of several consecutive readings is taken for each animal.

Aortic Ring Vasoconstriction Assay

Tissue Preparation: Thoracic aortas are carefully dissected from euthanized mice and cut

into 2-3 mm rings.

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit

solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting

tension of 1 g.

Experiment: Cumulative concentration-response curves are generated for U-II and other

vasoactive agents (e.g., phenylephrine, KCl). Contractile responses are measured

isometrically.[5]

Metabolic Phenotyping
Intraperitoneal Glucose Tolerance Test (IPGTT)

Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[9]
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Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood

sample (time 0).[9]

Glucose Injection: A bolus of glucose (typically 2 g/kg body weight) is administered via

intraperitoneal injection.[9]

Blood Sampling: Blood glucose levels are measured at specific time points after the glucose

injection (e.g., 15, 30, 60, 90, and 120 minutes).[9]

Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose

tolerance.

Behavioral Phenotyping
Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the

floor.[1][2][6]

Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for

a set period (e.g., 5 minutes).[2][6]

Data Collection: The time spent in and the number of entries into the open and closed arms

are recorded using an automated tracking system.

Analysis: A lower percentage of time spent and entries into the open arms is indicative of

higher anxiety-like behavior.[1][6]

Forced Swim Test (FST) for Depressive-Like Behavior

Apparatus: A cylinder filled with water (23-25°C) to a depth where the mouse cannot touch

the bottom.[4][12]

Procedure: Mice are placed in the water for a 6-minute session.[4]

Data Collection: The duration of immobility (floating without active swimming) is recorded,

typically during the last 4 minutes of the test.[12]
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Analysis: An increase in immobility time is interpreted as a measure of depressive-like

behavior.[4]

Signaling Pathways and Experimental Workflows
Urotensin II Receptor Signaling Pathway
Urotensin II receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.

[1][2] Activation of UTS2R by U-II initiates a cascade of intracellular signaling events, leading to

various cellular responses, including vasoconstriction and cell proliferation. The main

downstream signaling pathways include the activation of Phospholipase C (PLC), leading to

the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release

of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1][2] These events can

further activate downstream pathways like the MAPK/ERK and RhoA/ROCK pathways.[13]
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Caption: Urotensin II Receptor Signaling Cascade.

Experimental Workflow for Phenotyping UTS2R
Knockout Mice
The following diagram illustrates a typical workflow for the comprehensive phenotypic analysis

of UTS2R knockout mice compared to wild-type controls.
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Caption: Workflow for UTS2R Knockout Mouse Phenotyping.

In conclusion, the Urotensin II receptor knockout mouse model has been instrumental in

dissecting the complex roles of the U-II system. While the absence of a strong basal

cardiovascular phenotype was initially surprising, subsequent studies have highlighted the

importance of UTS2R in the context of cardiovascular disease, particularly atherosclerosis, and
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in metabolic regulation. The neurological and behavioral consequences of UTS2R deletion

remain an area ripe for further investigation. This guide provides a foundational understanding

of the current knowledge and the experimental approaches used to characterize this important

model in biomedical research.
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knockout-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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